5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide
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Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Naphthyridines
are a class of nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They have a wide range of biological applications and are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .
Mode of Action
The mode of action of naphthyridines can vary depending on the specific compound and its targets. For example, some naphthyridines exhibit anticancer activity by interacting with cancer cell lines .
Biochemical Pathways
The biochemical pathways affected by naphthyridines can also vary widely. For instance, some naphthyridines may affect pathways related to inflammation, oxidative stress, or cancer cell proliferation .
Result of Action
The molecular and cellular effects of naphthyridines can include changes in cell proliferation, inflammation, and oxidative stress, among others . Some naphthyridines have been found to exhibit a pronounced analgesic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A similar compound with a fused-ring system containing two pyridine rings.
1,6-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.
Uniqueness
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxamide is unique due to its specific ring structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h3-4H,1-2,5H2,(H2,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNZCNLUYBZYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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